Carbonyl selenide

Description

BenchChem offers high-quality Carbonyl selenide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonyl selenide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1603-84-5 |

|---|---|

Molecular Formula |

COSe |

Molecular Weight |

106.98 g/mol |

InChI |

InChI=1S/COSe/c2-1-3 |

InChI Key |

RQZJHKMUYSXABM-UHFFFAOYSA-N |

SMILES |

C(=O)=[Se] |

Canonical SMILES |

C(=O)=[Se] |

Other CAS No. |

1603-84-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of Carbonyl Selenide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonyl selenide (B1212193) (COSe), a linear molecule analogous to carbon dioxide and carbonyl sulfide, has a rich history spanning from early, inconclusive observations to its definitive synthesis and characterization. This guide provides a comprehensive overview of the discovery of carbonyl selenide, detailing the initial unsuccessful attempts and the eventual breakthrough that paved the way for its use in modern chemistry. We present a compilation of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the realm of organoselenium chemistry, which is of growing interest in drug development.

A Chronicle of Discovery: The Early Pursuits and Final Success

The journey to isolate and characterize carbonyl selenide was marked by a series of early, yet unsuccessful, attempts by notable chemists of the late 19th and early 20th centuries. These initial forays laid the groundwork for the eventual definitive synthesis and characterization of this intriguing molecule.

Early Attempts (1901-1906):

The first documented endeavor to synthesize carbonyl selenide was reported by the French chemist Marcellin Berthelot in 1901. His experiment involved passing carbon monoxide over molten selenium. While he observed the transport of selenium in the gas stream, indicating a reaction had occurred, he was unable to isolate and identify the resulting compound.

A few years later, in 1869, Rathke attempted to produce carbonyl selenide by heating phosphorus selenide with carbon tetrachloride. This reaction, however, yielded a complex mixture of products from which carbonyl selenide could not be definitively isolated or characterized.

In 1906, von Bartal explored two different approaches. The first, similar to Rathke's, involved the reaction of cadmium selenide with carbon tetrachloride, which again resulted in an unresolvable mixture. His second method, passing carbonyl chloride over heated cadmium selenide, also failed to yield a pure, characterizable product.

The Breakthrough: Pearson and Robinson (1932):

The definitive synthesis and characterization of carbonyl selenide were finally achieved in 1932 by T. G. Pearson and P. L. Robinson. Their work, detailed in the seminal paper "Carbonyl selenide. Part I. Preparation and physical properties," marked a significant milestone in selenium chemistry. They succeeded by reacting carbon monoxide with selenium vapor at elevated temperatures and meticulously purifying the product. Their systematic investigation provided the first reliable data on the physical and chemical properties of carbonyl selenide, opening the door for its further study and application.

The historical progression from these early failed attempts to the successful synthesis underscores the challenges of working with selenium compounds and the importance of precise experimental conditions.

Physicochemical Properties of Carbonyl Selenide

A thorough understanding of the physical and chemical properties of carbonyl selenide is essential for its safe handling and effective application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | COSe | - |

| Molar Mass | 106.96 g/mol | - |

| Appearance | Colorless gas | [1] |

| Odor | Unpleasant | [1] |

| Boiling Point | -22.9 °C | [1] |

| Melting Point | -122.2 °C | [1] |

| Density (liquid) | 2.08 g/cm³ at -50 °C | |

| Vapor Pressure | 101.325 kPa at -22.9 °C | |

| Bond Length (C=O) | 1.154 Å | |

| Bond Length (C=Se) | 1.709 Å | |

| Bond Angle (O-C-Se) | 180° | |

| Dipole Moment | 0.75 D | |

| Solubility | Soluble in carbon disulfide and toluene | |

| Stability | Decomposes in the presence of moisture |

Experimental Protocols for Synthesis

The ability to reliably synthesize carbonyl selenide is fundamental to its application. This section provides a detailed protocol from the landmark 1932 paper by Pearson and Robinson, as well as a more modern approach.

Pearson and Robinson's 1932 Synthesis

This method involves the direct reaction of carbon monoxide with selenium vapor.

Apparatus: A silica (B1680970) tube heated in a tube furnace, connected to a gas purification train for carbon monoxide and a series of cold traps for collecting the product.

Procedure:

-

Purified carbon monoxide is passed through a flowmeter and then into the heated silica tube containing selenium.

-

The furnace is maintained at a temperature of 450-500 °C to ensure a sufficient vapor pressure of selenium.

-

The gas mixture exiting the furnace, containing unreacted carbon monoxide and carbonyl selenide, is passed through a series of cold traps immersed in liquid air or a dry ice/acetone bath.

-

Carbonyl selenide condenses in the cold traps as a colorless solid.

-

The crude product is then purified by fractional distillation under vacuum to remove dissolved carbon monoxide and any other volatile impurities.

Modern Synthesis: Amine-Catalyzed Reaction

A more contemporary and often more convenient method for the synthesis of carbonyl selenide involves the reaction of carbon monoxide and selenium in the presence of a catalytic amount of a tertiary amine, such as triethylamine. This reaction can often be carried out under milder conditions than the direct high-temperature synthesis.

Procedure:

-

A pressure vessel is charged with elemental selenium and a suitable solvent (e.g., toluene).

-

A catalytic amount of a tertiary amine (e.g., triethylamine) is added to the suspension.

-

The vessel is sealed and pressurized with carbon monoxide.

-

The reaction mixture is heated and stirred for several hours. The progress of the reaction can be monitored by the consumption of carbon monoxide.

-

After the reaction is complete, the vessel is cooled, and the excess carbon monoxide is carefully vented.

-

The resulting solution containing carbonyl selenide can often be used directly in subsequent reactions, or the carbonyl selenide can be isolated by distillation.

Applications in Chemical Synthesis

Carbonyl selenide is a valuable reagent in organic and organometallic chemistry, primarily for the introduction of selenium into molecules. Its reactivity is analogous to that of carbon dioxide and carbonyl sulfide, but it often offers unique reactivity profiles.

A key application of carbonyl selenide is in the synthesis of selenocarbamates and related compounds. These selenium-containing molecules are of interest in medicinal chemistry and materials science.

The reactivity of the carbon-selenium double bond in carbonyl selenide makes it a versatile building block for the synthesis of a variety of selenium-containing heterocycles and other complex organic molecules. Its use in catalytic cycles for carbonylation reactions is also an area of active research. For professionals in drug development, the ability to incorporate selenium into organic scaffolds using reagents like carbonyl selenide is of particular interest, as organoselenium compounds have shown promise as antioxidants, enzyme inhibitors, and anticancer agents.

Conclusion

The history of carbonyl selenide is a testament to the persistence of scientific inquiry. From its elusive nature in early experiments to its definitive synthesis and characterization, our understanding of this molecule has grown significantly. Today, carbonyl selenide serves as a valuable tool for chemists, particularly in the synthesis of novel organoselenium compounds with potential applications in medicine and materials science. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications to serve as a valuable resource for researchers and professionals in the field.

References

Fundamental Chemical Properties of Carbonyl Selenide: An In-depth Technical Guide

Abstract

Carbonyl selenide (B1212193) (OCSe) is a linear triatomic molecule that serves as a significant reagent in organoselenium chemistry and as a subject of interest for spectroscopic and theoretical studies. This guide provides a comprehensive overview of the fundamental chemical properties of carbonyl selenide, including its molecular structure, spectroscopic characteristics, thermodynamic data, reactivity, and synthesis. Detailed experimental protocols and safety considerations are also presented to support researchers, scientists, and drug development professionals in their work with this compound.

Molecular and Physical Properties

Carbonyl selenide is a colorless gas with an unpleasant odor at standard conditions.[1] It is a linear molecule, analogous to its lighter congeners carbon dioxide (CO₂) and carbonyl sulfide (B99878) (OCS).[1][2] The electronegativity difference between the oxygen, carbon, and selenium atoms results in a net dipole moment.

Table 1: Molecular and Physical Properties of Carbonyl Selenide

| Property | Value | Reference |

| Chemical Formula | COSe | [1] |

| Molar Mass | 106.981 g·mol⁻¹ | [1][3] |

| Appearance | Colorless gas | [1] |

| Odor | Unpleasant | [1] |

| Boiling Point | -22 °C (-8 °F; 251 K) | [1][3] |

| Dipole Moment | 0.73 D | [3] |

| Molecular Shape | Linear | [1][2] |

Spectroscopic Data

The linear geometry of carbonyl selenide gives rise to characteristic vibrational and rotational spectra. Spectroscopic analysis is a primary tool for its identification and for the investigation of its molecular structure and bonding.

Table 2: Spectroscopic Data for Carbonyl Selenide

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Frequency | Assignment | Reference |

| Infrared (IR) Spectroscopy | ~2000 | C=O stretch | [4] |

| ~520 | C=Se stretch | - | |

| Microwave Spectroscopy | Various rotational transitions | Used to determine bond lengths and angles with high precision | [5] |

Thermodynamic Properties

The thermodynamic properties of carbonyl selenide are crucial for understanding its stability and reactivity in chemical processes.

Table 3: Thermodynamic Properties of Carbonyl Selenide

| Property | Value (kJ/mol) | Temperature (K) | Reference |

| Enthalpy of Vaporization (ΔvapH) | 22.1 | 236 | [6] |

| 21.7 | 236 | [6] | |

| 22.1 | 211 | [6] |

Reactivity and Chemical Behavior

Carbonyl selenide is a moderately stable compound but can decompose into its constituent elements, elemental selenium and carbon monoxide, particularly in solution.[1] It serves as a valuable reagent for the introduction of selenium into organic molecules.[1]

-

Decomposition: Solutions of carbonyl selenide can slowly revert to elemental selenium and carbon monoxide.[1]

-

Use in Synthesis: It is utilized in the preparation of selenocarbamates and other organoselenium compounds.[1]

-

Catalysis: Carbonyl selenide is believed to act as a catalyst in certain carbonylation reactions.[1][7] It can be generated in situ from selenium and carbon monoxide to facilitate these transformations.[7]

Synthesis and Experimental Protocols

The most common laboratory synthesis of carbonyl selenide involves the reaction of elemental selenium with carbon monoxide, often catalyzed by the presence of an amine.

Experimental Protocol: Synthesis of Carbonyl Selenide

Disclaimer: This protocol is a general representation and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Elemental selenium powder

-

Carbon monoxide (gas cylinder with regulator)

-

An amine catalyst (e.g., triethylamine)

-

An appropriate solvent (e.g., toluene)

-

A high-pressure reaction vessel (autoclave) equipped with a stirrer and gas inlet/outlet

Procedure:

-

In a fume hood, charge the autoclave with elemental selenium powder and the solvent.

-

Add a catalytic amount of the amine to the mixture.

-

Seal the autoclave and purge it with an inert gas, such as nitrogen or argon, to remove any air.

-

Pressurize the autoclave with carbon monoxide to the desired pressure.

-

Heat the reaction mixture to the specified temperature while stirring. The reaction progress can be monitored by the uptake of carbon monoxide.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess carbon monoxide in a safe manner.

-

The carbonyl selenide can be isolated and purified by cryogenic distillation.

Note: The specific reaction conditions (temperature, pressure, catalyst, and solvent) can be optimized for yield and purity.[1]

Safety and Handling

Carbonyl selenide is a toxic gas and should be handled with extreme caution in a well-ventilated area, preferably a fume hood.[8][9][10]

-

Toxicity: Inhalation of carbonyl selenide can be harmful.[8][9] Selenium compounds, in general, are toxic.[8]

-

Handling: Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[10] Ensure that all equipment is properly sealed to prevent leaks.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8]

-

Disposal: Dispose of carbonyl selenide and any waste materials in accordance with local, state, and federal regulations.[9]

Visualizations

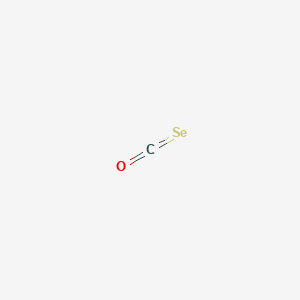

Caption: Molecular structure of carbonyl selenide (OCSe).

Caption: General workflow for the synthesis of carbonyl selenide.

Caption: Decomposition pathway of carbonyl selenide.

References

- 1. Carbonyl selenide - Wikipedia [en.wikipedia.org]

- 2. Carbonyl selenide - Wikiwand [wikiwand.com]

- 3. carbonyl selenide [stenutz.eu]

- 4. par.nsf.gov [par.nsf.gov]

- 5. (PDF) The Microwave Spectrum of Carbonyl Selenide - [research.amanote.com]

- 6. Carbonyl selenide [webbook.nist.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Cobalt Selenide - ESPI Metals [espimetals.com]

- 9. abdurrahmanince.net [abdurrahmanince.net]

- 10. medline.com [medline.com]

An In-depth Technical Guide to the Molecular Geometry and Bonding in Carbonyl Selenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl selenide (B1212193) (OCSe) is a linear triatomic molecule that has garnered significant interest in various fields of chemical research, including organoselenium chemistry and catalysis.[1] Its structural simplicity belies a rich and complex chemistry, making a thorough understanding of its molecular geometry and bonding characteristics essential for its application in synthetic methodologies and for theoretical studies. This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of carbonyl selenide, supplemented with detailed experimental protocols and visualizations to aid researchers in their understanding and utilization of this versatile compound.

Molecular Geometry and Bonding

Carbonyl selenide is a linear molecule, analogous to carbon dioxide (CO₂) and carbonyl sulfide (B99878) (OCS).[1] The molecule belongs to the C∞v point group. The linear arrangement of the oxygen, carbon, and selenium atoms is a consequence of the sp hybridization of the central carbon atom, which forms double bonds with both the oxygen and selenium atoms.

The bonding in carbonyl selenide can be described by resonance structures, with the primary contributor being the structure with a carbon-oxygen double bond and a carbon-selenium double bond (O=C=Se). Other resonance structures, involving triple bonds and formal charges, contribute to a lesser extent but are important for understanding the molecule's reactivity and electronic properties. The electronegativity difference between oxygen, carbon, and selenium results in a polar molecule with a net dipole moment.

Quantitative Molecular Data

The precise geometric and spectroscopic parameters of carbonyl selenide have been determined through various experimental techniques, primarily microwave spectroscopy and electron diffraction. A summary of these key quantitative data is presented in the table below for easy comparison.

| Parameter | Value | Experimental Method |

| Bond Lengths | ||

| C=O | 1.154 Å | Microwave Spectroscopy |

| C=Se | 1.709 Å | Microwave Spectroscopy |

| Bond Angle | ||

| O-C-Se | 180° | Microwave Spectroscopy |

| Rotational Constants | ||

| B₀ | 4022.9 MHz | Microwave Spectroscopy |

| Vibrational Frequencies | ||

| ν₁ (C=O stretch) | 2043.1 cm⁻¹ | Infrared Spectroscopy |

| ν₂ (bending) | 465.7 cm⁻¹ | Infrared Spectroscopy |

| ν₃ (C=Se stretch) | 859.1 cm⁻¹ | Infrared Spectroscopy |

Synthesis of Carbonyl Selenide

Carbonyl selenide can be synthesized by the reaction of elemental selenium with carbon monoxide.[1] This reaction is typically carried out in the presence of a catalytic amount of an amine.

Detailed Experimental Protocol: Synthesis of Carbonyl Selenide

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel in a well-ventilated fume hood due to the toxicity of the reactants and products.

Materials:

-

Elemental selenium (powder)

-

Carbon monoxide (gas cylinder with regulator)

-

Triethylamine (B128534) (or other suitable amine catalyst)

-

Anhydrous toluene (B28343) (solvent)

-

High-pressure autoclave equipped with a stirrer, gas inlet, and pressure gauge

Procedure:

-

In a clean, dry high-pressure autoclave, add elemental selenium powder and anhydrous toluene.

-

Add a catalytic amount of triethylamine to the mixture.

-

Seal the autoclave and purge it with nitrogen gas to remove any air.

-

Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 20-50 atm).

-

Heat the mixture to the desired temperature (e.g., 100-150 °C) with constant stirring.

-

Maintain the reaction conditions for several hours, monitoring the pressure for any changes that might indicate the consumption of carbon monoxide.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a fume hood.

-

The resulting solution contains carbonyl selenide, which can be used directly for subsequent reactions or purified by cryogenic distillation.

Experimental Characterization Techniques

The structural and spectroscopic properties of carbonyl selenide are primarily investigated using microwave spectroscopy, infrared spectroscopy, and gas electron diffraction.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate measurements of rotational constants, from which precise bond lengths and angles can be derived.

Instrumentation: A typical microwave spectrometer consists of a microwave source (e.g., a klystron or Gunn diode), a sample cell, a detector, and a vacuum system.

Procedure:

-

Sample Preparation: Gaseous carbonyl selenide is introduced into the sample cell at a low pressure (typically a few millitorr) to minimize pressure broadening of the spectral lines.

-

Data Acquisition: The frequency of the microwave radiation is swept over the desired range. When the frequency of the radiation matches a rotational transition of the OCSe molecule, energy is absorbed, resulting in a decrease in the detected signal.

-

Spectral Analysis: The frequencies of the absorption lines are measured with high precision. For a linear molecule like OCSe, the rotational energy levels are given by EJ = B J(J+1), where B is the rotational constant and J is the rotational quantum number. The frequencies of the transitions are then used to determine the rotational constant B.

-

Structural Determination: From the rotational constants of different isotopic species of OCSe (e.g., with ¹³C, ¹⁸O, or different selenium isotopes), the individual bond lengths can be calculated with high accuracy using Kraitchman's equations.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to probe the vibrational modes of molecules. For a linear triatomic molecule like carbonyl selenide, there are four vibrational modes: a symmetric stretch (ν₁), an antisymmetric stretch (ν₃), and a doubly degenerate bending mode (ν₂).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is typically used. The gas cell should have windows that are transparent to infrared radiation (e.g., KBr or NaCl).

Procedure:

-

Sample Handling: The gas cell is first evacuated and then filled with gaseous carbonyl selenide to a known pressure. The path length of the gas cell can be varied to optimize the signal intensity.

-

Background Spectrum: A background spectrum of the evacuated gas cell is recorded.

-

Sample Spectrum: The infrared spectrum of the carbonyl selenide sample is then recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of OCSe.

-

Spectral Interpretation: The absorption bands in the IR spectrum correspond to the vibrational modes of the molecule. The positions, intensities, and rotational fine structure of these bands provide information about the molecular structure and bonding.

Gas Electron Diffraction

Gas Electron Diffraction (GED) is a powerful technique for determining the structure of molecules in the gas phase. It provides information on bond lengths, bond angles, and the overall geometry of the molecule.

Instrumentation: A gas electron diffraction apparatus consists of an electron gun, a nozzle for introducing the gaseous sample, a high-vacuum chamber, and a detector (e.g., a photographic plate or a CCD camera).

Procedure:

-

Sample Introduction: A fine jet of carbonyl selenide gas is effused from a nozzle into the vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on the detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis: The experimental scattering intensity is converted to a molecular scattering curve. This curve is then compared to theoretical scattering curves calculated for different molecular models.

-

Structure Refinement: The geometric parameters (bond lengths and angles) of the molecular model are refined to obtain the best fit between the theoretical and experimental scattering curves. This refinement process yields the equilibrium structure of the molecule.

Signaling Pathways and Logical Relationships

Carbonyl selenide is a key intermediate in the selenium-catalyzed carbonylation of amines to produce ureas. It is also used in organoselenium chemistry for the synthesis of selenocarbamates. The following diagrams, generated using the DOT language, illustrate these processes.

References

Spectroscopic Characterization of Carbonyl Selenide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of carbonyl selenide (B1212193) (OCSe), a linear triatomic molecule of significant interest in various chemical research fields. This document details the application of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for the elucidation of its molecular structure and properties.

Introduction to Carbonyl Selenide (OCSe)

Carbonyl selenide is a colorless, gaseous compound with the chemical formula OCSe.[1] As a selenium analog of carbon dioxide and carbonyl sulfide, it serves as a valuable reagent for incorporating selenium into organic molecules.[1][2] Understanding its spectroscopic signature is crucial for monitoring its reactions, assessing its purity, and gaining insights into its electronic structure and bonding.

Vibrational Spectroscopy: IR and Raman

Infrared and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For a linear triatomic molecule like OCSe, there are 3N-5 = 4 fundamental vibrational modes. However, due to the molecule's linearity, the two bending modes are degenerate.

Data Presentation: Vibrational Frequencies and Rotational Constants

The fundamental vibrational frequencies and rotational constants of carbonyl selenide are summarized in the table below.

| Spectroscopic Parameter | Value | Units | Symmetry | Description | Reference |

| Vibrational Frequencies (Gas Phase) | |||||

| ν₁ | 2024 | cm⁻¹ | Σ⁺ | C=O stretch | [3] |

| ν₂ | 463 | cm⁻¹ | Π | OCSe bend (degenerate) | [3] |

| ν₃ | 644 | cm⁻¹ | Σ⁺ | C=Se stretch | [3] |

| Rotational Constant | |||||

| B₀ | 0.13401 | cm⁻¹ | [3] |

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation excites the vibrational modes of a molecule that are accompanied by a change in the dipole moment. For OCSe, the asymmetric stretching (ν₁) and bending (ν₂) modes are IR active.

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that cause a change in the polarizability of the molecule are Raman active. For OCSe, the symmetric stretching mode (ν₃) is Raman active. The rotational Raman spectrum can also be observed and provides information about the molecule's rotational inertia.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For carbonyl selenide, ¹³C and ⁷⁷Se NMR are the most informative.

Data Presentation: NMR Chemical Shifts

| Nucleus | Estimated Chemical Shift (δ) | Reference Compound | Notes |

| ¹³C | 190 - 220 ppm | Tetramethylsilane (TMS) | The carbonyl carbon in ketones and related compounds typically resonates in this region.[4] |

| ⁷⁷Se | -300 to -100 ppm | Dimethyl selenide ((CH₃)₂Se) | This is a broad estimated range. The chemical shift is highly sensitive to the electronic environment.[5][6][7] |

Experimental Protocols

Synthesis and Handling of Carbonyl Selenide

Carbonyl selenide is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.[5] It can be synthesized by the reaction of elemental selenium with carbon monoxide, often in the presence of an amine catalyst.[2][8]

Reaction: Se + CO → OCSe

The resulting gas must be purified to remove unreacted starting materials and byproducts before spectroscopic analysis.

Gas-Phase FT-IR Spectroscopy

A standard Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used for acquiring the IR spectrum of OCSe.[9]

Methodology:

-

Sample Preparation: The gas cell is first evacuated to a high vacuum. A background spectrum of the empty cell is recorded.

-

Sample Introduction: Gaseous OCSe is introduced into the gas cell to a desired pressure.

-

Data Acquisition: The IR spectrum of the sample is recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Parameters: A typical resolution for gas-phase spectra is 0.5 cm⁻¹ to resolve the rotational-vibrational fine structure.[9]

Raman Spectroscopy

The Raman spectrum of gaseous OCSe can be obtained using a high-resolution Raman spectrometer.

Methodology:

-

Sample Cell: A specialized gas cell with high-quality windows is used to contain the OCSe sample.

-

Light Source: A high-intensity, monochromatic laser is used as the excitation source.

-

Scattering Collection: The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering.[10]

-

Spectral Analysis: The collected light is passed through a spectrometer to separate the Raman scattered light from the Rayleigh line, and the spectrum is recorded. For corrosive gases, specialized equipment to protect the optics may be necessary.[1]

Gas-Phase NMR Spectroscopy

Obtaining NMR spectra of gaseous samples requires specialized equipment and techniques.

Methodology:

-

Sample Tube: A high-pressure NMR tube is required to contain the gaseous OCSe sample at a sufficient concentration for detection.

-

Spectrometer: A high-field NMR spectrometer equipped with a suitable probe for gas-phase measurements is necessary.

-

Data Acquisition: Due to the low natural abundance and low sensitivity of ⁷⁷Se, a large number of scans and a long acquisition time are typically required.[5] Proton decoupling is not necessary for ¹³C and ⁷⁷Se spectra of OCSe.

Mandatory Visualizations

References

- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]

- 2. Carbonyl selenide - Wikipedia [en.wikipedia.org]

- 3. 83. Carbonyl selenide. Part I. Preparation and physical properties | Semantic Scholar [semanticscholar.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. pubs.acs.org [pubs.acs.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermochemical Data and Stability of Carbonyl Selenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl selenide (B1212193) (OCSe), a linear triatomic molecule, is the selenium analog of carbonyl sulfide (B99878) (OCS) and carbon dioxide (CO₂). While it shares structural similarities with these well-studied compounds, its chemistry, particularly its thermochemical properties and stability, is less extensively documented. This guide provides a comprehensive overview of the current knowledge on the thermochemical data and stability of carbonyl selenide, addressing a critical information gap for researchers in fields ranging from materials science to drug development, where selenium-containing compounds are of growing interest.

Thermochemical Data

A thorough review of the available literature reveals a scarcity of experimentally determined thermochemical data for carbonyl selenide. While properties such as its molecular weight (106.981 g·mol⁻¹) and boiling point (-22 °C) are established, core thermodynamic parameters like the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp) are not readily found in standard databases.[1] The National Institute of Standards and Technology (NIST) WebBook, a primary source for thermochemical data, provides information on the enthalpy of vaporization of carbonyl selenide but does not list its standard enthalpy of formation or other key thermodynamic values.[2][3]

This lack of experimental data necessitates a reliance on theoretical and computational methods to estimate these crucial parameters. Modern quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, have proven to be powerful tools for accurately predicting the thermochemical properties of molecules for which experimental data is unavailable.[4][5]

Table 1: Physical and Thermochemical Properties of Carbonyl Selenide (OCSe)

| Property | Value | Units | Source/Method |

| Molecular Formula | OCSe | - | General Chemical Knowledge |

| Molar Mass | 106.981 | g·mol⁻¹ | [1] |

| Boiling Point | -22 | °C | [1] |

| Enthalpy of Vaporization (ΔvapH) | 21.7 - 22.1 | kJ·mol⁻¹ | [2] |

| Standard Enthalpy of Formation (ΔfH°) | Not experimentally determined | kJ·mol⁻¹ | Literature Review |

| Standard Molar Entropy (S°) | Not experimentally determined | J·mol⁻¹·K⁻¹ | Literature Review |

| Molar Heat Capacity (Cp) | Not experimentally determined | J·mol⁻¹·K⁻¹ | Literature Review |

Stability and Decomposition of Carbonyl Selenide

Carbonyl selenide is a colorless gas with an unpleasant odor.[1] While generally considered to be a relatively stable compound, it is susceptible to decomposition under certain conditions.

Thermal Decomposition

The thermal stability of carbonyl selenide has been investigated, particularly its heterogeneous decomposition on a selenium surface.[6][7] The decomposition reaction yields elemental selenium and carbon monoxide:

OCSe(g) → C(s) + Se(s) + O₂(g) (Incorrect representation, should be OCSe -> CO + Se)

A more accurate representation of the primary decomposition is:

OCSe(g) → CO(g) + Se(s)

The kinetics of this decomposition process are influenced by the allotropic form of the selenium surface on which it occurs.[6][7]

Decomposition in Solution

In solution, carbonyl selenide is known to gradually decompose, reverting to elemental selenium and carbon monoxide.[1] The rate of this decomposition is likely dependent on the solvent and the presence of any catalysts.

Hydrolysis

While specific studies on the hydrolysis of carbonyl selenide are not prevalent in the reviewed literature, the behavior of its sulfur analog, carbonyl sulfide (OCS), suggests that it would likely undergo hydrolysis to form hydrogen selenide and carbon dioxide. The proposed reaction is:

OCSe + H₂O → H₂Se + CO₂

This reaction is analogous to the hydrolysis of OCS, which is catalyzed by the enzyme carbonic anhydrase.[8] The direct release of hydrogen selenide from selenocarbamates, rather than through a carbonyl selenide intermediate, has been demonstrated, suggesting that the hydrolysis of OCSe might be a relevant pathway in biological systems if OCSe were to be formed.[8]

Photochemical Decomposition

Information regarding the photochemical stability of carbonyl selenide is limited in the available search results. However, given the known photosensitivity of many organoselenium compounds, it is plausible that OCSe could undergo decomposition upon exposure to ultraviolet or visible light. The likely products of photodecomposition would be carbon monoxide and elemental selenium.

Decomposition Pathways

The primary decomposition pathways for carbonyl selenide can be summarized as follows:

Caption: Decomposition pathways of carbonyl selenide.

Experimental Protocols

Detailed experimental protocols for the determination of thermochemical data and the study of decomposition for carbonyl selenide are not explicitly available in the reviewed literature. However, established methodologies for similar compounds can be adapted.

Determination of Enthalpy of Formation

The standard enthalpy of formation of a volatile compound like carbonyl selenide can be determined using combustion calorimetry .[9][10]

Experimental Workflow: Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation of carbonyl selenide.

The experimental setup would involve a high-pressure reaction vessel (bomb) submerged in a known quantity of water in an insulated container (calorimeter). A precise amount of carbonyl selenide would be introduced into the bomb, which is then pressurized with pure oxygen. The combustion is initiated by electrical ignition, and the resulting temperature increase of the water is meticulously measured. From this temperature change and the known heat capacity of the calorimeter system, the heat of combustion can be calculated. Using Hess's Law and the known standard enthalpies of formation of the combustion products (carbon dioxide and selenium dioxide), the standard enthalpy of formation of carbonyl selenide can be determined.

Study of Decomposition Kinetics

The kinetics of the gas-phase thermal or photochemical decomposition of carbonyl selenide can be investigated using a flow reactor coupled with a detection system such as mass spectrometry or infrared spectroscopy.[11]

Experimental Workflow: Gas-Phase Decomposition Study

Caption: Workflow for studying the gas-phase decomposition of carbonyl selenide.

In this setup, a carrier gas containing a known concentration of carbonyl selenide is passed through a reactor. For thermal decomposition studies, the reactor is housed in a furnace to maintain a precise temperature. For photochemical studies, the reactor is made of a material transparent to the desired wavelength of light and is irradiated with a suitable light source.[12] The composition of the gas mixture exiting the reactor is continuously analyzed. By measuring the change in the concentration of carbonyl selenide and its decomposition products as a function of time, temperature, or light intensity, the reaction kinetics and mechanism can be determined.

Conclusion

This technical guide consolidates the available information on the thermochemical data and stability of carbonyl selenide. While there is a notable absence of experimentally determined standard thermochemical data, this document provides a framework for understanding its expected properties and stability based on analogous compounds and theoretical considerations. The outlined experimental protocols, adapted from established methods for similar molecules, offer a practical guide for researchers seeking to fill the existing knowledge gaps. Further research, particularly employing computational chemistry to predict thermochemical properties and experimental studies to validate these predictions and elucidate decomposition mechanisms, is crucial for a more complete understanding of this intriguing molecule.

References

- 1. Carbonyl selenide - Wikipedia [en.wikipedia.org]

- 2. Carbonyl selenide [webbook.nist.gov]

- 3. Carbonyl selenide [webbook.nist.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 217. The kinetics of the decomposition of carbonyl selenide on an allotropic selenium surface - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Direct hydrogen selenide (H2Se) release from activatable selenocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

Unveiling the Electronic Landscape of Carbonyl Selenide: A Technical Guide to its Structure and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

Carbonyl selenide (B1212193) (OCSe), a linear triatomic molecule, serves as a fascinating subject for investigations into electronic structure, spectroscopy, and chemical reactivity. Its study provides valuable insights into the behavior of selenium-containing compounds, which are of growing interest in materials science and drug development due to their unique chemical and biological properties. This technical guide delves into the electronic structure of OCSe, supported by a comprehensive summary of computational and experimental data, detailed methodologies, and visual representations of key concepts.

Electronic Structure and Molecular Properties

Carbonyl selenide is a linear molecule with C∞v symmetry.[1] Its electronic structure is analogous to that of the more common carbonyl sulfide (B99878) (OCS) and carbon dioxide (CO2). The bonding can be described by a combination of sigma (σ) and pi (π) molecular orbitals formed from the atomic orbitals of carbon, oxygen, and selenium.

Molecular Geometry and Spectroscopic Constants

Computational and experimental studies have precisely determined the geometry and vibrational frequencies of carbonyl selenide. These parameters are crucial for understanding its dynamics and reactivity.

| Parameter | Experimental Value | Computational Value | Method |

| C=O Bond Length (Å) | 1.154 | 1.157 | Microwave Spectroscopy |

| C=Se Bond Length (Å) | 1.709 | 1.712 | Microwave Spectroscopy |

| Rotational Constant (B) (MHz) | 4046.2 | - | Microwave Spectroscopy |

| Vibrational Frequency ν1 (C=O stretch) (cm⁻¹) | 2026.8 | 2030 | Infrared Spectroscopy |

| Vibrational Frequency ν2 (bending) (cm⁻¹) | 465.0 | 464 | Infrared Spectroscopy |

| Vibrational Frequency ν3 (C=Se stretch) (cm⁻¹) | 527.0 | 525 | Infrared Spectroscopy |

Electronic Transitions and Ionization Potentials

The electronic absorption spectrum of OCSe reveals several electronic transitions in the ultraviolet region.[2][3] Photoelectron spectroscopy has been employed to determine the ionization potentials corresponding to the removal of electrons from various molecular orbitals.[4]

| Transition | Energy (eV) | Description |

| ¹Σ⁺ → ¹Δ | 4.89 | Weak, bent-to-linear transition[3] |

| ¹Σ⁺ → ¹Π | 5.83 | Strong, vibrational structure[2] |

| Ionization Potential (eV) | Molecular Orbital |

| 10.88 | 3π |

| 14.35 | 2π |

| 15.98 | 7σ |

| 17.58 | 6σ |

Computational Studies of Carbonyl Selenide

Computational chemistry provides powerful tools to investigate the electronic structure, properties, and reactivity of molecules like carbonyl selenide at a level of detail that is often inaccessible through experiments alone. A variety of ab initio and density functional theory (DFT) methods have been applied to OCSe.[5][6][7]

Ab Initio Methods

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been used to accurately predict the geometry and rovibrational energy levels of OCSe.[5][8] Methods like Møller–Plesset perturbation theory (MP2) and multi-reference configuration interaction (MRCI) have been employed to achieve high accuracy.[5][6]

Density Functional Theory (DFT)

Density functional theory is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density.[9][10] DFT has been applied to study the properties of OCSe and its interactions with other molecules.[7] The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations.[11]

Experimental Methodologies

Synthesis of Carbonyl Selenide

A common laboratory synthesis of carbonyl selenide involves the reaction of carbon monoxide with molten selenium.[2]

Protocol:

-

Dry carbon monoxide gas is passed over molten selenium.

-

The product, gaseous carbonyl selenide, is collected and purified by several distillations at reduced pressure to remove impurities such as carbon dioxide.[2]

Spectroscopic Techniques

Infrared (IR) spectroscopy is used to measure the vibrational frequencies of OCSe.[2]

Protocol:

-

A gaseous sample of purified OCSe is introduced into a gas cell with appropriate windows (e.g., KBr).

-

The IR spectrum is recorded using a spectrophotometer, and the absorption bands corresponding to the vibrational modes are identified.[2]

UV-Vis spectroscopy is employed to study the electronic transitions of OCSe.[2][3]

Protocol:

-

A gaseous sample of OCSe is placed in a quartz cell of a known path length.

-

The absorption spectrum is recorded over a range of ultraviolet and visible wavelengths.

-

Due to the photodissociation of OCSe under UV radiation, the vapor is often continuously pumped through the cell during the experiment to ensure a fresh sample.[2]

Photoelectron spectroscopy provides information about the energies of the molecular orbitals by measuring the kinetic energy of electrons ejected upon photoionization.[4][12]

Protocol:

-

A beam of monochromatic radiation (e.g., HeI) is directed onto a gaseous sample of OCSe in a high-vacuum chamber.[4][12]

-

The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.[12]

-

The ionization potentials are then calculated from the photon energy and the measured kinetic energies of the photoelectrons.

Visualizing Key Concepts

To further elucidate the electronic structure and behavior of carbonyl selenide, the following diagrams provide visual representations of its molecular orbitals, potential photodissociation pathways, and a typical computational workflow.

Caption: Molecular orbital diagram of carbonyl selenide.

Caption: Simplified photodissociation pathways of OCSe.

Caption: A typical computational workflow for studying OCSe.

References

- 1. Carbonyl selenide - Wikipedia [en.wikipedia.org]

- 2. Molecular spectra of OCSe - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Molecular spectra of OCSe - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Accurate abinitio prediction of the rovibrational energy levels and equilibrium geometry of carbonyl selenide (OCSe) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. oxfordreference.com [oxfordreference.com]

- 9. Density functional theory - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of Carbonyl Selenide with Nucleophiles and Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonyl selenide (B1212193) (OCSe) is a linear molecule analogous to carbon dioxide and carbonyl sulfide, which serves as a valuable reagent in organoselenium chemistry. Its primary utility lies in the introduction of selenium into organic molecules, most notably in the synthesis of selenocarbamates and in facilitating carbonylation reactions. This guide provides a comprehensive overview of the reactivity of carbonyl selenide with both nucleophiles and electrophiles, with a focus on its synthetic applications. While quantitative kinetic and thermodynamic data for its reactions are not extensively documented in the literature, this document compiles the current understanding of its reactivity, proposes reaction mechanisms, and provides illustrative experimental protocols for related organoselenium compounds.

Introduction to Carbonyl Selenide

Carbonyl selenide is a colorless, unpleasant-smelling gas.[1] While relatively stable, its solutions can slowly decompose to elemental selenium and carbon monoxide.[1] Its primary role in synthetic chemistry is as a source of the C=Se group, making it a key precursor for various selenium-containing organic compounds.[2]

Reactivity with Nucleophiles

The carbon atom in carbonyl selenide is electrophilic and readily attacked by nucleophiles. This reactivity is the cornerstone of its synthetic utility.

Reaction with Amines

The reaction of carbonyl selenide with primary and secondary amines is a fundamental method for the synthesis of selenoureas and selenocarbamates. The lone pair of the nitrogen atom in the amine attacks the electrophilic carbon of carbonyl selenide, leading to a zwitterionic intermediate. This intermediate can then be protonated to yield the corresponding selenocarbamic acid, which can be further derivatized.

Proposed General Reaction Mechanism with Amines

Caption: Nucleophilic attack of an amine on carbonyl selenide.

Reaction with Alcohols and Thiols

Alcohols and thiols can also react with carbonyl selenide in a similar manner to amines, yielding O-alkyl selenocarbamates and S-alkyl seleno(thio)carbamates, respectively. These reactions are often facilitated by the use of a base to deprotonate the alcohol or thiol, thereby increasing its nucleophilicity.

Reaction with Organometallic Reagents

Strong carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are expected to react with carbonyl selenide. The reaction would likely involve the nucleophilic addition of the carbanion to the carbonyl carbon, followed by hydrolysis to yield selenoaldehydes or selenoketones, although these are often unstable and prone to oligomerization.

Proposed Reaction with a Grignard Reagent

Caption: Proposed reaction of carbonyl selenide with a Grignard reagent.

Reactivity with Electrophiles

The reactivity of carbonyl selenide with electrophiles is less explored. The selenium and oxygen atoms possess lone pairs of electrons, suggesting that they can act as nucleophilic centers.

Protonation and Lewis Acid Adduct Formation

Carbonyl selenide can be protonated or coordinate to Lewis acids at either the oxygen or selenium atom. The relative basicity of these two sites will depend on the nature of the electrophile. Lewis acid activation of the carbonyl group can enhance its reactivity towards weaker nucleophiles.

Quantitative Data

A comprehensive search of the current literature reveals a significant lack of quantitative kinetic and thermodynamic data for the reactions of carbonyl selenide. Rate constants, equilibrium constants, and detailed yield optimizations for its reactions with various nucleophiles and electrophiles are not well-documented. This represents a notable gap in the understanding of this reagent and an area ripe for future investigation.

Table 1: Summary of Available Physical and Thermodynamic Data for Carbonyl Selenide

| Property | Value | Reference |

| Molar Mass | 106.981 g·mol⁻¹ | [1] |

| Boiling Point | -22 °C | [1] |

| Enthalpy of Vaporization (ΔvapH) | 22.1 kJ/mol at 236 K | [3] |

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-((2-oxopropyl)selanyl)benzamides

The following is a representative protocol for the synthesis of a class of β-carbonyl selenides, which, while not directly involving carbonyl selenide, illustrates common techniques in organoselenium synthesis.[4]

Workflow for the Synthesis of N-Substituted 2-((2-oxopropyl)selanyl)benzamides

Caption: Experimental workflow for β-carbonyl selenide synthesis.

Detailed Steps:

-

To a solution of 2-(chloroseleno)benzoyl chloride (1 mmol) in acetone (1 mL), a solution of sodium bicarbonate (2 mmol) in water (1 mL) is added.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The desired amine (1.3 mmol) is then added to the mixture.

-

The reaction is continued for an additional 3 to 12 hours at room temperature, with reaction progress monitored by an appropriate technique (e.g., TLC).

-

Upon completion, water (10 mL) is added to the reaction mixture, and the product is extracted with dichloromethane (B109758) (DCM).

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Applications in Drug Development and Organic Synthesis

The ability of carbonyl selenide to introduce selenium into organic scaffolds is of interest in drug development, as organoselenium compounds have shown a wide range of biological activities.[5] Selenoureas and selenocarbamates, readily synthesized from carbonyl selenide, are precursors to a variety of heterocyclic compounds with potential pharmaceutical applications. Furthermore, carbonyl selenide is believed to catalyze certain carbonylation reactions, which are crucial transformations in organic synthesis.[2]

Conclusion

Carbonyl selenide is a reagent with significant potential in organoselenium chemistry, primarily through its reactions with nucleophiles to form selenocarbamates and related structures. While its general reactivity patterns are understood, a significant opportunity exists for further research to quantify the kinetics and thermodynamics of its reactions and to expand its utility in reactions with electrophiles. The development of more detailed and accessible experimental protocols will also be crucial for its broader adoption in synthetic chemistry and drug discovery programs.

References

- 1. Preparation of new selenium-rich selenides, CrSe3, MoSe≈5, WSe≈6–7, and ReSe≈6–7 and known selenides, by the reaction of metal carbonyls with selenium - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Carbonyl selenide - Wikipedia [en.wikipedia.org]

- 3. Carbonyl selenide [webbook.nist.gov]

- 4. Synthesis of New Chiral β-Carbonyl Selenides with Antioxidant and Anticancer Activity Evaluation—Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

Carbonyl Selenide (COSe): A Versatile Precursor in Modern Organoselenium Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Carbonyl selenide (B1212193) (COSe), the selenium analog of carbonyl sulfide, is a linear molecule with the formula O=C=Se.[1] While its inherent toxicity requires careful handling, COSe serves as a highly valuable and reactive C1 building block in organoselenium chemistry. It provides an efficient route for the incorporation of a selenocarbonyl moiety (C=Se) into organic molecules, enabling the synthesis of a diverse array of organoselenium compounds. This guide details the properties, synthesis, and key applications of carbonyl selenide as a precursor, with a focus on its utility in synthesizing selenoureas, selenocarbamates, and selenoamides—classes of compounds with significant potential in materials science and medicinal chemistry.

Properties of Carbonyl Selenide

Carbonyl selenide is a colorless, toxic gas characterized by an unpleasant odor.[1] It is a linear molecule primarily used for research purposes.[1] While relatively stable, solutions of COSe can decompose over time, reverting to elemental selenium and carbon monoxide.[1]

Table 1: Physical and Chemical Properties of Carbonyl Selenide (COSe)

| Property | Value | Reference |

| Chemical Formula | COSe | [1][2] |

| Molar Mass | 106.98 g·mol⁻¹ | [1][3] |

| Appearance | Colorless gas | [1] |

| Odor | Unpleasant | [1] |

| Boiling Point | -22 °C (-8 °F; 251 K) | [1] |

| CAS Number | 1603-84-5 | [1][2] |

| Enthalpy of Vaporization (ΔvapH) | 21.7 - 22.1 kJ/mol | [2] |

Note: Data is for materials in their standard state (at 25 °C, 100 kPa) unless otherwise specified.[1]

Synthesis and Handling of Carbonyl Selenide

Due to its toxicity, carbonyl selenide is often generated in situ for immediate use in subsequent reactions. The most common laboratory-scale synthesis involves the reaction of elemental selenium with carbon monoxide.

General Synthesis Method

Carbonyl selenide can be produced by treating elemental selenium with carbon monoxide, often in the presence of an amine catalyst.[1][4] This reaction is typically carried out in an organic solvent under pressure.

Caption: Workflow for the in-situ generation of Carbonyl Selenide.

Safety and Handling

Organoselenium compounds are known for their toxicity and unpleasant odors.[5] Carbonyl selenide and its precursor, hydrogen selenide, are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[6][7]

-

Ventilation: Always work in a certified chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection (goggles and face shield).[8]

-

Containment: Handle the product in a closed system or with appropriate exhaust ventilation to prevent release.[8]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Applications of Carbonyl Selenide as a Precursor

The primary utility of COSe in organic synthesis is to act as a selenocarbonylating agent, introducing a C=Se group by reacting with various nucleophiles.

Caption: Major reaction pathways of Carbonyl Selenide in organoselenium synthesis.

Synthesis of Selenoureas

Selenoureas are selenium analogs of ureas and are important intermediates for the synthesis of selenium-containing heterocycles, which have shown potential medicinal applications, including anti-inflammatory and antitumor activity.[9][10] While several methods exist for synthesizing selenoureas, such as from isoselenocyanates or hydrogen selenide, COSe provides a direct route.[9][11][12]

Experimental Protocol: General Synthesis of N,N'-Disubstituted Selenoureas

-

Generation of COSe: In a high-pressure autoclave, a mixture of elemental selenium (1.0 equiv.), a catalytic amount of a tertiary amine (e.g., DBU), and a suitable solvent (e.g., THF) is pressurized with carbon monoxide (e.g., 30-50 atm).

-

Reaction Mixture: The autoclave is heated (e.g., 100-140 °C) for a specified time (e.g., 4-8 hours) to generate COSe in situ.

-

Nucleophilic Addition: The reaction vessel is cooled to room temperature, and the CO pressure is carefully released. A primary or secondary amine (2.0 equiv.) is added to the solution containing the generated COSe.

-

Product Formation: The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the desired selenourea.

Table 2: Representative Synthesis of Selenoureas

| Starting Amine | Product | Yield (%) | Conditions | Reference |

| Primary/Secondary Amines | N,N'-Disubstituted Selenoureas | Moderate to Good | Reaction with isoselenocyanates (derived from COSe precursors) | [10][11] |

| Diethylcyanamide | N,N-Diethylselenourea | 65-80% (crude) | Reaction with H₂Se (related precursor) | [13] |

Synthesis of Selenocarbamates

Selenocarbamates are another important class of organoselenium compounds with applications in medicinal chemistry, including as potential carbonic anhydrase inhibitors.[14] COSe can be used to prepare O-selenocarbamates and Se-selenocarbamates.[1]

Experimental Protocol: Synthesis of Se-Aryl Selenocarbamates

-

Selenolate Formation: A solution of an aryl selenol (e.g., benzeneselenol, 1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) is treated with a base (e.g., NaH, 1.0 equiv.) at 0 °C under an inert atmosphere (N₂ or Ar) to generate the corresponding selenolate.

-

COSe Introduction: Carbonyl selenide gas is bubbled through the solution, or a solution of in situ generated COSe is added. The reaction is typically rapid.

-

Amine Addition: An amine (1.1 equiv.) is added to the reaction mixture, which traps the intermediate to form the selenocarbamate.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, concentrated, and purified by flash column chromatography to afford the pure Se-aryl selenocarbamate.

Table 3: Representative Synthesis of Selenocarbamates

| Selenium Source | Amine/Isocyanate | Product Type | Yield (%) | Conditions | Reference |

| Selenol + Isocyanate | N-Aryl Isocyanates | Se-Phenyl-N-aryl selenocarbamates | Good to Excellent | Catalyst-free, MeCN, RT, 10 min | [14] |

| Diselenide + Isocyanide | Isocyanides, Water | Selenocarbamates | Moderate to Excellent | Electrochemical synthesis | [15] |

Synthesis of Selenoamides

Selenoamides are selenium analogs of amides and serve as versatile building blocks in organic synthesis.[16] They can be prepared via the reaction of selenocarbamoyllithium intermediates, derived from COSe chemistry, with carbonyl compounds.[16]

Experimental Protocol: Synthesis of α-Hydroxy Selenoamides

-

Selenocarbamoyllithium Generation: A solution of an N,N-disubstituted selenoformamide (prepared from the corresponding amine and COSe) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

Deprotonation: A strong base, such as lithium diisopropylamide (LDA) (1.0 equiv.), is added dropwise to generate the selenocarbamoyllithium intermediate.[16]

-

Reaction with Carbonyl: An aldehyde or ketone (1.1 equiv.) is added to the solution, and the reaction is stirred at -78 °C for 1-2 hours.

-

Quenching and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the α-hydroxy selenoamide.[16]

Spectroscopic Data

The characterization of organoselenium compounds relies heavily on spectroscopic methods, particularly NMR (¹³C, ⁷⁷Se) and IR spectroscopy. The selenocarbonyl (C=Se) group has distinct spectroscopic signatures.

Table 4: Representative Spectroscopic Data for Selenocarbonyl Compounds

| Compound Class | Technique | Characteristic Signal/Peak | Comments | Reference |

| Selenoamides | ¹³C NMR | δ ≈ 200-210 ppm | Chemical shift for the C=Se carbon. | [16][17] |

| Selenoamides | ⁷⁷Se NMR | Varies widely | Highly sensitive to substituents far from the Se atom. | [16][17] |

| Selenoureas | ¹³C NMR | δ ≈ 180-190 ppm | Chemical shift for the C=Se carbon. | [11] |

| Metal Carbonyls | IR Spectroscopy | ν(CO) = 1700-2100 cm⁻¹ | Used to monitor reactions involving CO precursors. | [18][19] |

Conclusion

Carbonyl selenide is a potent and versatile reagent for introducing selenium into organic frameworks. Despite the challenges associated with its handling, its ability to cleanly and efficiently form selenocarbonyl compounds makes it an indispensable tool for synthetic chemists. Its role as a precursor to selenoureas, selenocarbamates, and selenoamides opens pathways to novel heterocyclic systems and biologically active molecules, ensuring its continued relevance in academic research and the development of new therapeutics. The methodologies and data presented in this guide offer a foundational understanding for professionals seeking to leverage the unique reactivity of carbonyl selenide in their synthetic endeavors.

References

- 1. Carbonyl selenide - Wikipedia [en.wikipedia.org]

- 2. Carbonyl selenide [webbook.nist.gov]

- 3. Carbon oxide selenide (COSe) | COSe | CID 137100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Cobalt Selenide - ESPI Metals [espimetals.com]

- 7. abdurrahmanince.net [abdurrahmanince.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Selenourea - Wikipedia [en.wikipedia.org]

- 10. Diverse Derivatives of Selenoureas: A Synthetic and Single Crystal Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US3597444A - Method of synthesizing selenoureas from thioureas - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Item - 뱉Hydroxy and 뱉Oxo Selenoamides: Synthesis via Nucleophilic Selenocarbamoylation of Carbonyl Compounds and Characterization - American Chemical Society - Figshare [acs.figshare.com]

- 18. Spectroscopic properties of carbonyl compounds [ns1.almerja.com]

- 19. Frontiers | Controlled CO labilization of tungsten carbonyl precursors for the low-temperature synthesis of tungsten diselenide nanocrystals [frontiersin.org]

Early Investigations into the Physical Properties of Carbonyl Selenide: A Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the early literature concerning the physical properties of carbonyl selenide (B1212193) (COSe). The document focuses on the foundational studies that first characterized this linear molecule, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key processes. This information serves as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the fundamental characteristics of this important chemical compound.

Synthesis and Purification of Carbonyl Selenide

The first successful isolation and characterization of carbonyl selenide were reported by Pearson and Robinson in 1932.[1][2] Their method involved the direct reaction of carbon monoxide with selenium vapor at elevated temperatures.

Experimental Protocol: Synthesis of Carbonyl Selenide

The synthesis of carbonyl selenide was achieved by passing a stream of dry carbon monoxide over molten selenium. The key steps of the experimental procedure are outlined below:

-

Apparatus Setup: A porcelain tube containing an excess of black, vitreous selenium was heated in an electric furnace. One end of the tube was connected to a source of dry carbon monoxide, and the other end was connected to a purification and collection train.

-

Reaction Conditions: The furnace was maintained at a temperature of approximately 500 °C. A steady stream of carbon monoxide was passed through the tube.

-

Purification: The gas stream exiting the furnace, containing unreacted carbon monoxide and carbonyl selenide, was passed through a series of traps.

-

A U-tube packed with glass wool was used to remove any sublimed selenium.

-

The gas was then passed through a condenser cooled with a mixture of solid carbon dioxide and ether to liquefy the carbonyl selenide.

-

-

Fractional Distillation: The condensed liquid was further purified by fractional distillation in a vacuum. The middle fraction was collected for subsequent experiments.

The following diagram illustrates the workflow for the synthesis and purification of carbonyl selenide as described by Pearson and Robinson.

Caption: Experimental workflow for the synthesis and purification of carbonyl selenide.

Physical Properties of Carbonyl Selenide

The early investigations by Pearson and Robinson established several key physical properties of carbonyl selenide. These findings are summarized in the tables below.

General Physical Properties

| Property | Value | Reference |

| Molecular Formula | COSe | [3][4] |

| Molar Mass | 106.97 g/mol | [5] |

| Appearance | Colorless gas | [3] |

| Odor | Unpleasant | [3] |

| Melting Point | -122.1 °C | Pearson & Robinson, 1932 |

| Boiling Point | -22.9 °C at 760 mm Hg | [3][4] |

Vapor Pressure of Carbonyl Selenide

Pearson and Robinson measured the vapor pressure of liquid carbonyl selenide at various temperatures.

| Temperature (°C) | Vapor Pressure (mm Hg) | Reference |

| -78.5 | 33.5 | Pearson & Robinson, 1932 |

| -63.5 | 88.0 | Pearson & Robinson, 1932 |

| -50.2 | 188.5 | Pearson & Robinson, 1932 |

| -38.0 | 353.0 | Pearson & Robinson, 1932 |

| -22.9 | 760.0 | Pearson & Robinson, 1932 |

Density of Liquid Carbonyl Selenide

The density of liquid carbonyl selenide was also determined at different temperatures.

| Temperature (°C) | Density (g/cm³) | Reference |

| -50.0 | 2.08 | Pearson & Robinson, 1932 |

| -25.0 | 1.98 | Pearson & Robinson, 1932 |

| 0.0 | 1.88 | Pearson & Robinson, 1932 |

Molecular Structure Determination

While Pearson and Robinson's work provided macroscopic physical properties, the precise molecular structure of carbonyl selenide was determined later through spectroscopic techniques. Early studies employing microwave spectroscopy and electron diffraction were crucial in establishing the molecule's geometry.

Experimental Techniques for Structural Analysis

Microwave Spectroscopy: This technique measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. By analyzing the rotational spectrum, highly accurate values for the moments of inertia can be obtained, from which bond lengths and angles can be calculated. For a linear molecule like carbonyl selenide, the analysis is relatively straightforward.

Electron Diffraction: In this method, a beam of high-energy electrons is passed through a gaseous sample. The electrons are scattered by the molecules, producing a diffraction pattern. The analysis of this pattern provides information about the internuclear distances within the molecule.

The logical relationship between these characterization techniques is illustrated in the following diagram.

Caption: Characterization pathway for carbonyl selenide.

Structural Parameters of Carbonyl Selenide

Early spectroscopic studies yielded precise measurements of the bond lengths in the linear O=C=Se molecule.

| Parameter | Value (Å) | Method |

| C=O Bond Length | 1.154 | Microwave Spectroscopy |

| C=Se Bond Length | 1.709 | Microwave Spectroscopy |

References

- 1. 83. Carbonyl selenide. Part I. Preparation and physical properties - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 83. Carbonyl selenide. Part I. Preparation and physical properties | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Carbonyl selenide - Wikipedia [en.wikipedia.org]

- 5. Carbonyl selenide [webbook.nist.gov]

In-Depth Technical Guide to the Gas-Phase Ion Energetics of Carbonyl Selenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase ion energetics of carbonyl selenide (B1212193) (OCSe), a molecule of interest in various chemical and biological research areas. Understanding the fundamental thermodynamic properties of its ions is crucial for applications ranging from atmospheric chemistry to the design of novel therapeutic agents. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and visualizes the associated processes.

Core Energetic Data

The gas-phase ion energetics of a molecule describe the energy required for ionization and subsequent fragmentation. These values are fundamental to understanding its stability and reactivity in the ionized state. The key parameters for carbonyl selenide are its ionization energy, the appearance energies of its fragment ions, and its proton affinity.

Ionization and Fragmentation Energetics

The primary method for determining the ionization and appearance energies of carbonyl selenide has been photoionization mass spectrometry and photoelectron spectroscopy. In these experiments, OCSe is irradiated with photons of increasing energy, and the resulting ions are detected and analyzed.

Table 1: Ionization and Appearance Energies of Carbonyl Selenide

| Ion | Formula | m/z | Appearance Energy (eV) | Method | Reference |

| Carbonyl Selenide Ion | OCSe⁺ | 107 | 10.36 ± 0.01 | Photoelectron Spectroscopy | Frost, D. C.; Lee, S. T.; McDowell, C. A. (1973)[1][2] |

| Carbonyl Selenide Ion | OCSe⁺ | 107 | 10.37 | Photoelectron Spectroscopy | Cradock, S.; Duncan, W. (1975) |

| Fragment Ion Data Not Available in Search Results |

Note: Despite extensive searches, specific experimental values for the appearance energies of fragment ions of carbonyl selenide could not be located in the provided search results. This represents a significant gap in the publicly available data for this molecule.

Proton Affinity

Proton affinity (PA) is a measure of the gas-phase basicity of a molecule and is defined as the negative of the enthalpy change for the protonation reaction. The proton affinity of carbonyl selenide has been evaluated and is an important parameter in understanding its behavior in acidic environments.

Table 2: Proton Affinity of Carbonyl Selenide

| Property | Value (kJ/mol) | Site of Protonation | Method | Reference |

| Proton Affinity | 670 | Selenium Atom | Review | Hunter, E. P.; Lias, S. G. (1998) |

| Gas Phase Basicity | 644.1 | Selenium Atom | Review | Hunter, E. P.; Lias, S. G. (1998) |

Experimental Protocols

The determination of the energetic data presented above relies on sophisticated experimental techniques. The following sections provide an overview of the methodologies employed in the key cited studies.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for determining the ionization energies of molecules. The work by Frost, Lee, and McDowell (1973) utilized a He(I) photoelectron spectrometer to measure the ionization potentials of OCSe.[1][2]

Experimental Workflow:

-

Sample Introduction: Gaseous OCSe is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic beam of photons, typically from a helium discharge lamp (He(I) at 21.22 eV).

-

Electron Ejection: The photons cause the ejection of valence electrons from the OCSe molecules.

-

Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using an electron energy analyzer.

-

Ionization Energy Calculation: The ionization energy (IE) is calculated using the equation: IE = hν - E_k, where hν is the photon energy and E_k is the measured kinetic energy of the photoelectron.

Photoionization Mass Spectrometry (PIMS)

While specific data for OCSe fragmentation was not found, the general methodology for obtaining appearance energies involves photoionization mass spectrometry. This technique is similar to PES but focuses on the mass-to-charge ratio of the resulting ions as a function of photon energy. A detailed description of a typical apparatus used for such studies can be found in the work of Dibeler and Reese.[3][4]

Experimental Workflow:

-

Photon Generation: A continuous or line source of vacuum ultraviolet (VUV) radiation is generated.

-

Monochromatization: The VUV radiation is passed through a monochromator to select a narrow band of photon energies.

-

Ionization and Fragmentation: The monochromatic photon beam interacts with the gaseous OCSe sample in an ion source, causing ionization and, at higher energies, fragmentation.

-

Ion Extraction and Acceleration: The parent and fragment ions are extracted from the ion source and accelerated by an electric field.

-

Mass Analysis: The ions are passed through a mass analyzer (e.g., a magnetic sector or quadrupole) to separate them based on their mass-to-charge ratio.

-

Ion Detection: The mass-separated ions are detected, and the ion current is measured as a function of the incident photon energy.

-

Appearance Energy Determination: The appearance energy of a particular fragment ion is the minimum photon energy at which it is detected.

Ionization and Fragmentation Pathways

Upon photoionization, the carbonyl selenide molecule (OCSe) forms a molecular ion (OCSe⁺). The energy required for this process is the ionization energy. If the photon energy is sufficiently high, the molecular ion can further dissociate into smaller fragment ions. The minimum energy required to form a specific fragment ion is its appearance energy.

The likely primary fragmentation pathways for OCSe⁺, based on the principles of mass spectrometry for analogous carbonyl compounds, would involve the cleavage of the C-Se or C-O bonds.

Note: The appearance energies (AE) for the fragment ions are not available from the search results and are represented here as variables. Further experimental work is required to determine these crucial energetic thresholds.

Conclusion

This guide has summarized the available quantitative data on the gas-phase ion energetics of carbonyl selenide, including its ionization energy and proton affinity. The experimental methodologies used to obtain this data, primarily photoelectron spectroscopy and photoionization mass spectrometry, have been detailed and visualized. A significant gap in the current knowledge is the lack of experimentally determined appearance energies for the fragment ions of OCSe. Further research in this area would provide a more complete understanding of the gas-phase ion chemistry of this important molecule.

References

Theoretical Pathways to Carbonyl Selenide: An In-depth Technical Guide